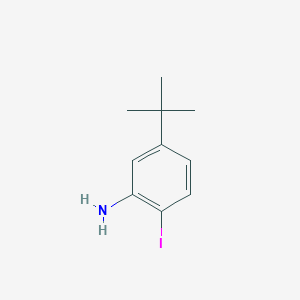

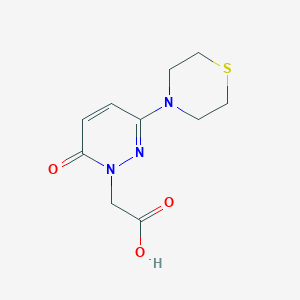

![molecular formula C14H11F3N2OS2 B3001108 2-Methylsulfanyl-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 877654-00-7](/img/structure/B3001108.png)

2-Methylsulfanyl-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-Methylsulfanyl-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one" is a heterocyclic molecule that belongs to the class of pyrimidinones, which are known for their wide range of biological activities. These activities include antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties . The presence of a trifluoromethyl group and a methylsulfanyl group in the structure suggests potential for increased biological activity and pharmacological interest.

Synthesis Analysis

The synthesis of related pyrimidin-4(3H)-one derivatives has been reported through various methods. For instance, a highly regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones has been achieved by cyclocondensation of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions, yielding good product yields . Additionally, the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its reactions with various alkylants have been described, leading to the formation of thieno[2,3-d]pyrimidines .

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR and FT-Raman have been used to investigate the molecular structure of related compounds. For example, the equilibrium geometry and vibrational wave numbers of a similar pyrimidine derivative were computed using density functional theory, and the stability of the molecule was analyzed using NBO analysis . The molecular structure of another related compound, a pyridopyrimidine derivative, was determined by single-crystal X-ray diffraction, revealing that the pyridine and pyrimidine rings are almost coplanar .

Chemical Reactions Analysis

The chemical reactivity of pyrimidin-4(3H)-one derivatives has been explored in various studies. Nucleophilic substitution reactions have been performed on 2-methylsulfanyl-6-polyfluoroalkylpyrimidin-4-ones, leading to the formation of morpholino and hydrazino derivatives . Furthermore, the reactivity of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with chloroacetic acid derivatives and methyl iodide has been investigated, resulting in the formation of thienopyrimidines and tris(methylsulfanyl)pyrimidines, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidin-4(3H)-one derivatives are influenced by their molecular structure. The presence of methylsulfanyl and polyfluoroalkyl groups can affect the molecule's stability, charge distribution, and potential energy conformations . The crystal structure analysis of related compounds has provided insights into their solid-state properties, such as hydrogen bonding and arene-arene interactions, which contribute to their layered or networked supramolecular architectures .

作用机制

安全和危害

未来方向

The future directions in the research and development of pyrimidine derivatives like “2-Methylsulfanyl-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” could involve the exploration of their therapeutic potential . This could include the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

属性

IUPAC Name |

2-methylsulfanyl-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2OS2/c1-21-13-18-10-5-6-22-11(10)12(20)19(13)9-4-2-3-8(7-9)14(15,16)17/h2-4,7H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQFEUYWMXTVKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C(=O)N1C3=CC=CC(=C3)C(F)(F)F)SCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

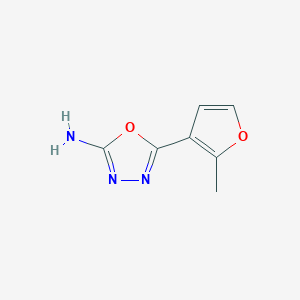

![3-(4-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/no-structure.png)

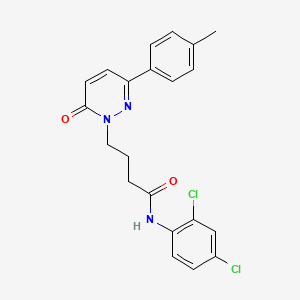

![N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine](/img/structure/B3001033.png)

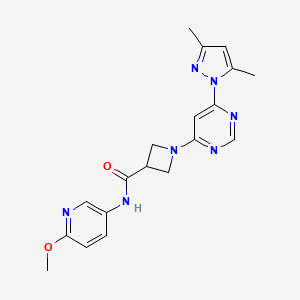

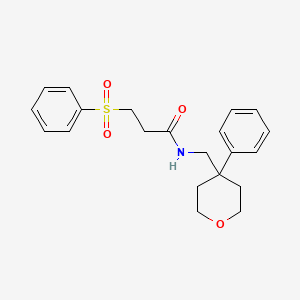

![(Z)-4-cyano-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3001034.png)

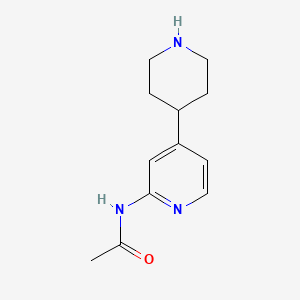

![1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B3001038.png)

![2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B3001041.png)